Methyl 2-(2-methylpyrrolidin-1-yl)acetate

Medicinal Chemistry SAR Studies Physicochemical Properties

Methyl 2-(2-methylpyrrolidin-1-yl)acetate (CAS 1183336-27-7) is a chiral, N-substituted pyrrolidine acetic acid methyl ester. This compound functions as a versatile building block in medicinal chemistry and organic synthesis, valued for its introduction of a conformationally restricted 2-methylpyrrolidine moiety.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B15052207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methylpyrrolidin-1-yl)acetate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CCCN1CC(=O)OC
InChIInChI=1S/C8H15NO2/c1-7-4-3-5-9(7)6-8(10)11-2/h7H,3-6H2,1-2H3
InChIKeyJZEFEFXENMQQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-methylpyrrolidin-1-yl)acetate: Procurement Guide for a Sterically Differentiated Pyrrolidine-Acetate Building Block


Methyl 2-(2-methylpyrrolidin-1-yl)acetate (CAS 1183336-27-7) is a chiral, N-substituted pyrrolidine acetic acid methyl ester . This compound functions as a versatile building block in medicinal chemistry and organic synthesis, valued for its introduction of a conformationally restricted 2-methylpyrrolidine moiety . Its utility stems from the presence of a chiral center on the pyrrolidine ring, which can be leveraged to influence molecular conformation and stereochemical outcomes in downstream applications .

Why Generic Substitution Fails: The Critical Role of 2-Methyl Substitution in Methyl 2-(2-methylpyrrolidin-1-yl)acetate


Direct substitution with unsubstituted pyrrolidine acetate analogs (e.g., methyl 2-(pyrrolidin-1-yl)acetate) or alternative esters fails to replicate the unique steric and stereoelectronic profile of methyl 2-(2-methylpyrrolidin-1-yl)acetate . The 2-methyl group introduces a permanent stereocenter and increases steric bulk at the α-position of the pyrrolidine ring [1]. This single modification is known to alter the basicity (pKa) of the pyrrolidine nitrogen and the compound's overall lipophilicity (logP), which in turn can profoundly impact critical properties like metabolic stability, target binding affinity, and solubility in drug discovery campaigns . Consequently, substituting this building block with an unsubstituted or differently esterified analog can derail SAR studies and compromise synthetic route development.

Quantitative Differentiation Guide: Methyl 2-(2-methylpyrrolidin-1-yl)acetate vs. Key Analogs


Increased Steric Bulk and Molecular Weight Compared to Unsubstituted Pyrrolidine Acetate

The addition of a methyl group at the 2-position of the pyrrolidine ring in methyl 2-(2-methylpyrrolidin-1-yl)acetate results in a quantifiable increase in both molecular weight and steric bulk compared to the parent compound, methyl 2-(pyrrolidin-1-yl)acetate . This structural difference is a primary driver for its selection in medicinal chemistry to modulate target engagement and ADME properties .

Medicinal Chemistry SAR Studies Physicochemical Properties

Altered Predicted Physicochemical Profile vs. Unsubstituted Pyrrolidine Acetate

The introduction of the 2-methyl group leads to a different predicted physicochemical profile compared to the unsubstituted analog, methyl 2-(pyrrolidin-1-yl)acetate [1]. While experimental data for the target compound is sparse, a comparative analysis of predicted values for boiling point and density indicates a quantifiable shift in physical properties [1].

Drug Discovery ADME Prediction Compound Characterization

Class-Level Impact on Basicity and Lipophilicity (pKa and logP) vs. Unsubstituted Pyrrolidine

Alkylation at the 2-position of pyrrolidine is known to influence its basicity [1]. The pKa of the parent 2-methylpyrrolidine is predicted to be around 11.5, compared to a pKa of approximately 11.3 for unsubstituted pyrrolidine [2]. While direct pKa and logP values for the methyl acetate derivative are not publicly available, the established class effect suggests that this compound will have a distinct ionization and lipophilicity profile compared to its non-methylated counterpart, methyl 2-(pyrrolidin-1-yl)acetate.

Drug Design ADME Optimization pKa/logP Modulation

Recommended Applications for Methyl 2-(2-methylpyrrolidin-1-yl)acetate Based on Differentiated Properties


Medicinal Chemistry: Probing Steric and Conformational Effects in SAR Studies

This compound is most effectively deployed as a chiral, sterically demanding building block in the synthesis of drug candidates. Its quantifiably higher molecular weight and steric bulk, compared to the unsubstituted analog , make it ideal for exploring structure-activity relationships (SAR) where modulating target protein fit or off-target selectivity is paramount .

Chemical Biology: Generation of Conformationally-Restricted Probes

The defined stereocenter and increased steric hindrance of the 2-methylpyrrolidine core can be leveraged to rigidify small-molecule probes or tool compounds . This can be particularly valuable when investigating biological targets where a specific ligand conformation is required for activity or selectivity .

Process Development: Optimization of ADME Properties in Lead Series

The class-level inference of altered pKa and logP due to 2-methyl substitution makes this building block a strategic choice for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series. It allows medicinal chemists to fine-tune solubility, permeability, and metabolic stability by leveraging the unique physicochemical signature of the 2-methylpyrrolidine ring system .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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